molecular formula C6H5F2N3O2 B1434988 2-(Difluoromethyl)-5-nitropyridin-4-amine CAS No. 1805173-38-9

2-(Difluoromethyl)-5-nitropyridin-4-amine

Cat. No. B1434988
CAS RN: 1805173-38-9
M. Wt: 189.12 g/mol
InChI Key: SVXWSZXOIIUOLX-UHFFFAOYSA-N
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Description

“2-(Difluoromethyl)-5-nitropyridin-4-amine” is a compound that falls under the category of difluoromethylation processes. These processes are based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .


Synthesis Analysis

The synthesis of difluoromethyl compounds has been a topic of considerable interest in diverse fields of science due to their unique physical and chemical properties . Flow microreactor synthesis has been recognized as a potential methodology for the production of useful chemicals with high selectivity and efficiency . Successful examples of synthesis of organofluorine compounds using flow microreactor systems have been reported .


Chemical Reactions Analysis

Difluoromethylation reactions have been accomplished on (hetero)aromatic and carbon–carbon unsaturated aliphatic substrates under mild and environmentally benign conditions . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .

Scientific Research Applications

Crystal Engineering and Noncentrosymmetric Structures

Research has shown that certain noncentrosymmetric crystals, including those with 2-amino-5-nitropyridinium and 2-amino-5-nitropyridine chromophores, can be designed for specific applications. This involves using counteranions that can aggregate in chains or layers, leading to structures based on herringbone motifs, which are important in materials science (Fur et al., 1996).

Vicarious Nucleophilic Amination

Amination of 3-nitropyridine compounds, including those related to 2-amino-5-nitropyridine, has been studied for the preparation of various substituted nitropyridines. This method can yield moderate to good results and is significant in organic synthesis (Bakke et al., 2001).

Graphene-based Catalysts for Reduction of Nitro Compounds

Graphene-based catalysts have been investigated for their efficiency in reducing nitro compounds to amines, an important transformation in organic chemistry. These catalysts offer several benefits like high catalytic prowess, straightforward work-up, and recovery, making them valuable in various chemical processes (Nasrollahzadeh et al., 2020).

Pummerer Rearrangement

Studies on the reaction of 2-amino-5-nitropyridine with certain reagents have led to the formation of unusual aminals via a process known as Pummerer rearrangement. This finding is noteworthy in the field of organic chemistry, providing insights into reaction mechanisms and potential applications (Rakhit et al., 1979).

Large Scale Production and Safety

The transformation of related compounds, like 5-Bromo-2-nitropyridine from the corresponding amine via oxidation, has been scaled up for large-scale production. This involves ensuring safety and reproducibility, which are crucial in industrial chemical processes (Agosti et al., 2017).

Fluorescent Probes for Metal Detection

Aminoethylpyridine-based fluorescent probes have been developed for detecting Fe3+ and Hg2+ ions in aqueous media. These compounds are synthesized from reactions involving N-(2-aminoethyl)-5-nitropyridin-2-amine, demonstrating the utility of such compounds in sensing and analytical applications (Singh et al., 2020).

Future Directions

The field of difluoromethylation has seen recent advances and generated interest for process chemistry . The development of safer and more effective formulations is a promising future direction . Photocatalytic difluoromethylation reactions are also being explored .

properties

IUPAC Name

2-(difluoromethyl)-5-nitropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2N3O2/c7-6(8)4-1-3(9)5(2-10-4)11(12)13/h1-2,6H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVXWSZXOIIUOLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1C(F)F)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoromethyl)-5-nitropyridin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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